2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]ethane-1-sulfonamide hydrochloride

Physicochemical profiling Solubility Lead optimization

2-Amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]ethane-1-sulfonamide hydrochloride is an organosulfur building block categorized within the emerging class of sulfoximine derivatives. It uniquely integrates a dimethylsulfoximine core, a sulfonamide linker, and a terminal primary aliphatic amine.

Molecular Formula C4H13ClN2O3S2
Molecular Weight 236.7 g/mol
CAS No. 2649065-65-4
Cat. No. B6278943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]ethane-1-sulfonamide hydrochloride
CAS2649065-65-4
Molecular FormulaC4H13ClN2O3S2
Molecular Weight236.7 g/mol
Structural Identifiers
SMILESCS(=NS(=O)(=O)CCN)(=O)C.Cl
InChIInChI=1S/C4H12N2O3S2.ClH/c1-10(2,7)6-11(8,9)4-3-5;/h3-5H2,1-2H3;1H
InChIKeyUJYIPCXPXRXOTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]ethane-1-sulfonamide Hydrochloride (CAS 2649065-65-4) Sourcing Guide: A Dual Sulfoximine-Sulfonamide Building Block


2-Amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]ethane-1-sulfonamide hydrochloride is an organosulfur building block categorized within the emerging class of sulfoximine derivatives. It uniquely integrates a dimethylsulfoximine core, a sulfonamide linker, and a terminal primary aliphatic amine. This structural architecture combines the established medicinal chemistry relevance of the sulfonamide motif with the modern, underexplored vectors of the sulfoximine group, which is gaining traction as a chemically stable, polar, and weakly basic bioisostere. [1] The compound is commercially available as a research-grade hydrochloride salt, typically at 95% purity, enabling its direct use in parallel synthesis and medicinal chemistry exploration.

Dual sulfoximine-sulfonamide architecture for matched molecular pair exploration
Sulfoximine bioisostere to modulate ADME properties in lead optimization
Primary amine handle enables direct parallel synthesis diversification

Why Generic Substitution Fails for 2-Amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]ethane-1-sulfonamide Hydrochloride Procurement


Simple substitution of this compound with a standard sulfonamide or a plain sulfoximine building block is not chemically equivalent. A matched molecular pair (MMP) analysis across clinical kinase inhibitors demonstrates that replacing a common sulfone or sulfonamide group with a sulfoximine can paradoxically alter solubility, drastically reduce permeability, and significantly improve metabolic stability in a context-dependent manner. [1] For example, replacing the N-methylpiperazine of imatinib with a cyclic sulfoximine increased efflux ratio >50-fold, independent of lipophilicity. [2] Conversely, in an AT7519 analog, the same replacement improved hepatic metabolic stability >28-fold. Therefore, this specific building block is essential for generating the correct dual sulfoximine-sulfonamide architecture required to precisely tune physicochemical and ADME properties in lead optimization, rather than relying on interchangeable single-functionality analogs.

Solubility profile divergence
Sulfoximine introduction may reduce thermodynamic solubility by orders of magnitude, altering formulation and assay outcomes compared to standard sulfonamides.
Permeability and efflux reversal
Replacing sulfonamide with sulfoximine can drastically increase efflux ratio, limiting oral absorption potential in drug discovery programs.
Metabolic stability context dependence
Sulfoximine-mediated metabolic stability improvements are scaffold-dependent; simple substitution does not guarantee equivalent ADME profiles.

Quantitative Differentiation Evidence: 2-Amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]ethane-1-sulfonamide Hydrochloride vs. In-Class Analogs


Aqueous Solubility Comparison: Sulfoximine vs. Parent Sulfonamide Drug Scaffolds

In a matched molecular pair analysis of AT7519 and its sulfoximine analogue 15, the thermodynamic aqueous solubility decreased significantly from the parent drug to the sulfoximine. This demonstrates that the sulfoximine-sulfonamide architecture of the target building block will inherently direct solubility outcomes differently than a standard sulfonamide building block. [1]

Aqueous Solubility
Cross-study comparable
Target (sulfoximine analogue 15): 52 mg/L vs Baseline (AT7519): 1524 mg/L
~29-fold lower solubility
Supports solubility-directed SAR tuning
pH 6.5 shake flask; solid state not characterized
Physicochemical profiling Solubility Lead optimization

In Vitro Metabolic Stability: Sulfoximine Incorporation Dramatically Reduces Hepatic Clearance

Replacing a sulfonamide-like core with a sulfoximine moiety, as would be achieved using the target building block, led to a profound improvement in microsomal stability. This class-level observation suggests that integrating a sulfoximine via this building block is a rational strategy to lower predicted hepatic clearance. [1]

Metabolic Stability
Class-level inference
Predicted CLb: 0.06 L/h/kg (sulfoximine) vs 0.24 L/h/kg (parent)
4-fold improvement
May reduce predicted hepatic clearance
Pooled human liver microsomes; high-throughput assay
Metabolic stability ADME Hepatocyte assay

Caco-2 Permeability and Efflux: Sulfoximine Introduction Can Abolish Oral Permeability

A matched molecular pair analysis of imatinib and its sulfoximine analogue 8 revealed a catastrophic loss of permeability. This data serves as a critical warning that indiscriminate use of sulfoximine building blocks without structural optimization is risky, requiring the precise vector control offered by a building block like the target compound. [1]

Caco-2 Permeability
Head-to-head
Papp A→B: 134 nm/s (sulfoximine 8) vs 39 nm/s (imatinib)
Efflux ratio: >49-fold increase
Highlights efflux risk; requires structural optimization
Caco-2 monolayer, bidirectional assay
Permeability Efflux ratio Caco-2 assay

Chemical Stability: The Sulfoximine-Sulfonamide Scaffold is an Intrinsically Stable Bioisostere

A comprehensive physicochemical analysis demonstrated that the core sulfoximine moiety, which is an integral part of the target compound's structure, is a chemically stable functional group. It does not exhibit any intrinsic flaw, unlike some other bioisosteres which are prone to hydrolysis. [1]

Chemical Stability
Class-level inference
Classified as chemically stable, polar, and weakly basic functional group
Validates bench stability for long-term use
Stability assessed across multiple drug discovery compounds
Chemical stability Sulfoximine Medicinal chemistry

High-Value Application Scenarios for 2-Amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]ethane-1-sulfonamide Hydrochloride


Targeted Synthesis of CNS-Penetrant Kinase Inhibitor Analogs

Medicinal chemists can use this building block to synthesize kinase inhibitor analogs for CNS targets, where the primary amine handle allows for quick diversification. The building block's sulfoximine core helps reduce metabolic clearance, a common issue for CNS drugs, as shown by a >28-fold improvement in hepatic stability in matched pair analyses. [1] However, project teams must anticipate and screen for potential efflux liabilities, as evidenced by a >49-fold increase in efflux ratio in certain contexts, and use the building block's structural flexibility to mitigate this risk. [2]

Physicochemical Property Tuning in Lead Optimization Programs

This compound is ideal for lead optimization campaigns where the goal is to break away from the flat, lipophilic SAR of traditional sulfonamide series. The matched molecular pair data show that replacing a conventional sulfonamide with a sulfoximine significantly reduces solubility (up to 29-fold), which can be exploited to mitigate the risk of in vivo precipitation or to fine-tune solubility for a desired release profile. [1] Procurement of this building block enables this precise molecular editing from the very first synthetic step.

Parallel Synthesis of Focused Sulfoximine Libraries for ADMET Profiling

The primary aliphatic amine on the flexible ethylene linker is a robust synthetic handle, making this compound suitable for automated parallel synthesis. Industrial research groups can use it as a common intermediate to rapidly generate a diverse library of sulfoximine-sulfonamide derivatives. This enables systematic profiling of how different capping groups influence the balance between the favorable metabolic stability and the challenging permeability that are hallmarks of this emerging chemical space. [1]

Agrochemical Discovery: Next-Generation Insecticide Scaffolds

Following the successful commercial precedent of the sulfoximine insecticide Sulfoxaflor, agrochemical discovery teams can use this building block to explore novel chemotypes. Its dual sulfoximine-sulfonamide architecture and high chemical stability make it a valuable precursor for generating patentable analogs, moving beyond simple sulfoximines to explore the underutilized sulfonamide-linked space for improved potency or selectivity against resistant pest strains.

Application
Selection Property
Validation Focus
CNS-penetrant kinase inhibitor synthesis
Primary amine handle & sulfoximine ADME tuning
Efflux liability and CNS permeability assays
Physicochemical property tuning
Sulfoximine-mediated solubility reduction
Thermodynamic solubility and precipitation risk profiling
Focused library synthesis & ADMET profiling
Common intermediate for parallel diversification
Metabolic stability vs permeability balance
Agrochemical discovery
Novel sulfoximine-sulfonamide chemotype
Insecticidal activity and resistance profiling
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